塩化テルビウム

説明

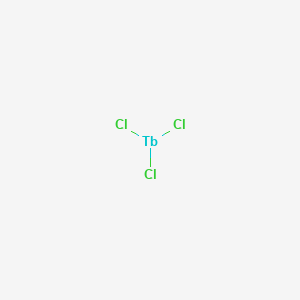

Terbium (III) chloride is a white, hygroscopic powder . It is generally used where Tb3+ ions can be used to check for the presence of microbes . Terbium chloride is applied to the test area, which is then illuminated with UV light. Within minutes, any live endospores present will glow green .

Synthesis Analysis

Terbium (III) chloride can be synthesized by reacting terbium (III) oxide and hydrochloric acid . It can also be obtained by direct reaction of the elements . Terbium (III) chloride hexahydrate can be used to study the effect of Tb (III) ions on the micellization properties of surfactants. It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in the food .Molecular Structure Analysis

Terbium (III) chloride crystallizes in an orthorhombic plutonium (III) bromide crystal structure with space group Cmcm (No. 63) . It can form a complex Tb (gly) 3 Cl 3 ·3H 2 O with glycine .Chemical Reactions Analysis

Terbium (III) chloride can react with water to form Terbium (III) hydroxide and hydrogen gas . It can also react with oxygen to form Terbium (III, IV) oxide .Physical and Chemical Properties Analysis

Terbium (III) chloride is a white, hygroscopic powder . It has a density of 4.35 g/cm³ . The melting point is 558°C and it is soluble in water .科学的研究の応用

オプトエレクトロニクス: ナノ結晶の発光強化

塩化テルビウムは、ハロゲン化物ペロブスカイトナノ結晶の発光を制御するために使用されます。 研究者は、これらのナノ結晶にTbCl₃をドープすることにより、緑色から青色への発光を正確に調整することができ、特定の色要求を持つオプトエレクトロニクスデバイスの開発に不可欠です。 .

微生物学: バチルス・サブチリスへの影響

微生物学研究では、塩化テルビウムは、バチルス・サブチリスの生育と胞子形成に影響を与えます。 細菌の生育を抑制し、湿熱に対する胞子の耐性を高めることが発見されており、希土類元素の回収における微生物の使用に関する洞察を提供しています。 .

分析化学: オフロキサシン残留物の検出

塩化テルビウムは、食品中のオフロキサシン残留物を検出するためのラベルフリーアプタセンサーの合成における前駆体として役立ちます。 このアプリケーションは、食品の安全を確保し、抗生物質の汚染を監視するために重要です。 .

材料科学: 緑色蛍光体の作成

塩化テルビウムの主要な用途の1つは、三色照明技術用の緑色蛍光体の作成です。 その明るい蛍光は、省エネルギー照明とディスプレイの開発に最適です。 .

医用画像: コントラスト剤の強化

塩化テルビウムの緑色発光を放出する能力など、その独特の化学的性質は、医用画像デバイスにとって非常に望ましいものです。 画像と診断の品質を向上させるために使用できます。 .

燃料電池技術: 固体デバイスのドーパント

塩化テルビウムは、結晶性固体デバイスと燃料電池材料のドーパントとして頻繁に使用されています。 このアプリケーションは、クリーンエネルギー技術の進歩にとって不可欠です。 .

量子ドット合成: 室温支援再結晶

研究者は、室温で量子ドットの合成に塩化テルビウムを使用しています。 この方法は、無機ペロブスカイトナノ結晶の高速アニオン交換を、開放された環境で実現するための新しいアプローチを提供しています。 .

環境科学: 希土類元素の回収

塩化テルビウムは、微生物培養プロセス中に希土類元素を回収する際に使用されます。 この環境に優しいアプローチは、環境汚染を軽減し、貴重な資源を回収するために重要です。 .

将来の方向性

Terbium (III) chloride is used in the semiconductor industry . The hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It can also be used to study the effect of Tb (III) ions on the micellization properties of surfactants . Future research may explore more applications of Terbium (III) chloride in various fields.

作用機序

Target of Action

Terbium chloride (TbCl3) is a chemical compound that primarily targets green phosphors in color TV tubes , specialty lasers, and solid-state devices . It also interacts with mesenchymal stem cells (MSCs) , influencing their adhesion and differentiation .

Mode of Action

Terbium chloride interacts with its targets in a few ways. In the context of electronic devices, it acts as an activator of green phosphors . For biological systems, terbium chloride influences the micellization properties of surfactants , and promotes the adhesion and osteogenic differentiation of MSCs .

Biochemical Pathways

Terbium chloride affects the Smad-dependent TGF-b/BMP signaling pathway in MSCs . This interaction leads to the upregulation of osteogenic master transcription factors, such as Runt-related transcription factor 2, bone morphogenetic protein 2, collagen I, alkaline phosphatase, and osteocalcin . Conversely, it downregulates adipogenic master transcription factors, such as peroxisome-proliferator-activated receptor c (PPARc) 2 .

Pharmacokinetics

It’s known that terbium chloride is awhite, hygroscopic powder that is soluble in water , which could influence its bioavailability.

Result of Action

The interaction of terbium chloride with its targets results in several effects. In electronic devices, it enhances the brightness of green phosphors . In biological systems, it promotes the adhesion and osteogenic differentiation of MSCs , but inhibits their adipogenic differentiation . It also causes hyperemia of the iris .

Action Environment

The action of terbium chloride can be influenced by environmental factors. For instance, heat, acids, and acid fumes should be avoided as they can affect the stability and efficacy of terbium chloride . In biological systems, the concentration of terbium chloride can impact its effects, with higher concentrations leading to more pronounced effects .

生化学分析

Biochemical Properties

Terbium Chloride has been found to interact with various biomolecules. For instance, it can form a complex with glycine, an important amino acid involved in protein synthesis

Cellular Effects

Studies have shown that Terbium Chloride can influence cellular processes. For example, it has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . This suggests that Terbium Chloride could potentially be used as a tool for controlling bacterial populations in certain contexts .

Molecular Mechanism

It is known that it can bind to biomolecules such as proteins and enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

The effects of Terbium Chloride can change over time in laboratory settings. For example, it has been found to enhance the tolerance of bacterial spores to wet heat . This suggests that Terbium Chloride could potentially have long-term effects on cellular function.

Metabolic Pathways

It is known that it can interact with various enzymes and cofactors

Transport and Distribution

It is known that it is soluble in water , suggesting that it could potentially be transported through aqueous environments within the body.

Subcellular Localization

Given its ability to form complexes with biomolecules such as proteins and enzymes , it is possible that it could be localized to specific compartments or organelles within the cell.

特性

IUPAC Name |

trichloroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISHBQNVWAVFU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13798-24-8 (hexahydrate) | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064926 | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloride hexahydrate: Deliquescent crystals that are very soluble in water; [Merck Index] | |

| Record name | Terbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10042-88-3 | |

| Record name | Terbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium (III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)

![[3S-(3alpha,3aalpha,5abeta,8E,9bbeta)]-3a,5,5a,9b-tetrahydro-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione 8-oxime](/img/structure/B238926.png)

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)